(S)-Fmoc-alpha-Methyl-N-Boc-tryptophan
Description
(S)-Fmoc-alpha-Methyl-N-Boc-tryptophan is a non-natural amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the alpha-amino group, enabling selective deprotection under basic conditions .
- Boc (tert-butyloxycarbonyl) protection on the indole nitrogen (N-in position) of the tryptophan side chain, which prevents undesired side reactions during SPPS .
- An alpha-methyl substitution on the chiral carbon, introducing steric hindrance that influences peptide backbone conformation and protease resistance .
Properties
CAS No. |
1315449-96-9 |
|---|---|
Molecular Formula |
C32H32N2O6 |
Molecular Weight |
540,61 g/mole |
Synonyms |
(S)-Fmoc-alpha-Methyl-N-Boc-tryptophan |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₁H₃₀N₂O₆
- Molecular Weight : 526.59 g/mol
- CAS Number : 143824-78-6
- Applications : Used to incorporate conformationally constrained tryptophan residues into peptides, enhancing stability and biological activity .
Comparison with Structurally Similar Compounds
Enantiomeric Analog: Fmoc-D-Trp(Boc)-OH
Non-Methylated Analog: N(alpha)-Boc-L-Tryptophan
Double-Boc Protected Analog: N-Boc-1-Boc-L-Tryptophan
Alpha-Methylated Phenylalanine Derivative: Fmoc-alpha-Me-L-Phe-OH
- Structure : Alpha-methylated phenylalanine with Fmoc protection.
- Molecular Formula: C₂₅H₂₃NO₄
- CAS Number : 135944-05-7 .
- Key Difference: Smaller aromatic side chain (phenyl vs.
Structural and Functional Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (S)-Fmoc-alpha-Methyl-N-Boc-Tryptophan | 143824-78-6 | C₃₁H₃₀N₂O₆ | 526.59 | Alpha-methyl, Fmoc/Boc protections |
| Fmoc-D-Trp(Boc)-OH | 163619-04-3 | C₃₁H₃₀N₂O₆ | 526.58 | D-enantiomer, same protections |
| N(alpha)-Boc-L-Tryptophan | 5241-64-5 | C₁₆H₂₀N₂O₄ | 304.35 | No Fmoc or alpha-methyl |
| Fmoc-alpha-Me-L-Phe-OH | 135944-05-7 | C₂₅H₂₃NO₄ | 409.46 | Alpha-methyl phenylalanine derivative |
Role in Peptide Stability
- The alpha-methyl group in this compound reduces backbone flexibility, mimicking proline’s conformational restriction. This enhances resistance to enzymatic degradation compared to non-methylated analogs .
- In contrast, Fmoc-D-Trp(Boc)-OH improves metabolic stability in therapeutic peptides by leveraging D-amino acid resistance to proteases .
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